molecular formula C24H32N2O3 B11563598 Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11563598
M. Wt: 396.5 g/mol
InChI Key: JAYGAWBQMHLLTH-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a dimethylamino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoline core can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a quinoline core with a dimethylamino group and an ethyl ester. This structure imparts specific chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H32N2O3/c1-7-17-22(23(28)29-8-2)20(15-9-11-16(12-10-15)26(5)6)21-18(25-17)13-24(3,4)14-19(21)27/h9-12,20,25H,7-8,13-14H2,1-6H3

InChI Key

JAYGAWBQMHLLTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)OCC

Origin of Product

United States

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